C.I. Acid Violet 48
CAS No.: 72243-90-4
Cat. No.: VC3929730
Molecular Formula: C37H38N2Na2O9S2
Molecular Weight: 764.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72243-90-4 |
|---|---|
| Molecular Formula | C37H38N2Na2O9S2 |
| Molecular Weight | 764.8 g/mol |
| IUPAC Name | disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate |
| Standard InChI | InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
| Standard InChI Key | VVIVVAIHOWVTHB-UHFFFAOYSA-L |
| SMILES | CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+] |
| Canonical SMILES | CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+] |
Introduction
Chemical and Physical Properties
Structural Characteristics
C.I. Acid Violet 48 features a complex anthraquinone backbone with sulfonic acid groups () that enhance water solubility and facilitate ionic bonding with substrates. The sodium counterions () stabilize the molecule in aqueous solutions . Key structural attributes include:
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Sulfonation sites: Critical for solubility and dye-fiber interactions.
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Anthraquinone core: Contributes to photostability and color intensity.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 764.82 g/mol | |
| Solubility (20°C) | 8 g/L in water | |
| 592 nm (aqueous solution) | ||
| LogP | 4.67 | |
| Melting Point | >300°C (decomposes) |
The dye appears as a dark reddish-brown powder and exhibits pH-dependent color changes: red in acidic conditions, magenta in neutral, and light purple in alkaline environments .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step reactions:
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Condensation: 1-Amino-4-bromo-2-anthraquinone sulfonic acid reacts with mesitylene (2,4,6-trimethylaniline) to form an intermediate .
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Sulfonation: Treatment with fuming sulfuric acid introduces additional sulfonic groups.
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Neutralization: Alkali treatment (e.g., NaOH) yields the sodium salt form.
Industrial production scales this process under controlled temperature (80–120°C) and pH (3.5–4.5) to achieve >90% yield .
Purification and Analysis
Reverse-phase HPLC using a Newcrom R1 column (acetonitrile/water mobile phase, pH 2.5–3.0) is the gold standard for purity assessment . Mass spectrometry confirms molecular weight (764.82 g/mol) and detects impurities .
Applications in Textile and Leather Industries
Dyeing Mechanisms
C.I. Acid Violet 48 binds to protein fibers (wool, silk) and polyamides (nylon) via:
Performance Metrics
| Fastness Property | Rating (ISO Scale) | Source |
|---|---|---|
| Light Fastness | 6 | |
| Wash Fastness | 4–5 | |
| Perspiration Fastness | 5 | |
| Seawater Resistance | 3–4 |
The dye is preferred for medium-to-dark shades due to its high color yield (80% exhaustion rate) .
Biological and Toxicological Profile
Antimicrobial Activity
Studies report moderate inhibition zones against bacterial strains:
| Organism | Inhibition Zone (mm) | Source |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
Mechanisms include oxidative stress induction via reactive oxygen species (ROS).
Cytotoxicity
In vitro assays show dose-dependent effects on cancer cell lines:
| Cell Line | IC (µg/mL) | Source |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | |
| HeLa (Cervical Cancer) | 30 |
Ecotoxicology
C.I. Acid Violet 48 is classified as harmful to aquatic life (H412) . Chronic exposure at 10 mg/L alters zebrafish morphology without lethal effects.
Environmental Degradation Strategies
Advanced Oxidation Processes (AOPs)
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Photocatalysis: TiO/UV systems achieve >90% degradation in 120 minutes.
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Electrochemical oxidation: Boron-doped diamond electrodes mineralize the dye into CO and HO.
Bioremediation
White-rot fungi (Phanerochaete chrysosporium) decolorize 85% of dye wastewater via ligninolytic enzymes.
Protective Measures
Regulatory Compliance
Complies with REACH and OECD guidelines for industrial chemicals .
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